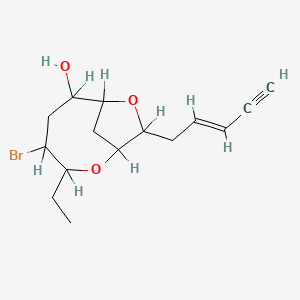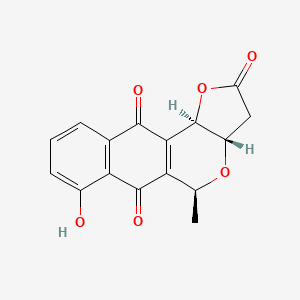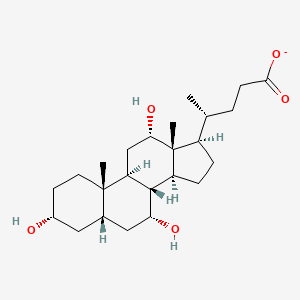
Cholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholate is a bile acid derivative, specifically a trihydroxy-5beta-cholanic acid. It is a metabolite found in humans and other mammals, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cholate can be achieved through various synthetic routes. One common method involves the hydrolysis of bile acids from animal sources such as bovine or porcine bile. The process includes the following steps :
Hydrolysis: Bile acids are hydrolyzed using sodium hydroxide at elevated temperatures.
Acidification: The hydrolyzed product is acidified using sulfuric acid to precipitate the crude bile acids.
Purification: The crude bile acids are purified through crystallization using ethanol and ethyl acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from animal bile, followed by chemical synthesis and purification processes similar to the laboratory methods .
Chemical Reactions Analysis
Types of Reactions
Cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is used for the reduction of the carboxyl group.
Substitution: Various reagents such as acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto, 7-keto, and 12-keto derivatives.
Reduction: Formation of 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-ol.
Substitution: Formation of esters and ethers depending on the substituent used.
Scientific Research Applications
Cholate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Industry: Used as an emulsifying agent in the formulation of pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Cholate involves its interaction with the Farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By binding to this receptor, the compound modulates various metabolic pathways, leading to its effects on lipid and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid: Similar structure but different stereochemistry at the 12th position.
Cholic acid: Another bile acid with similar hydroxylation pattern but different biological roles.
Uniqueness
Cholate is unique due to its specific stereochemistry, which influences its interaction with biological receptors and its metabolic effects. This makes it distinct from other bile acids and their derivatives .
Properties
Molecular Formula |
C24H39O5- |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-OELDTZBJSA-M |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
Cholate Cholates |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


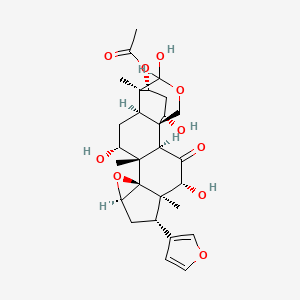
![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
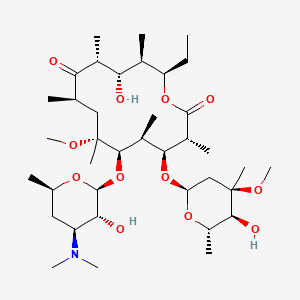

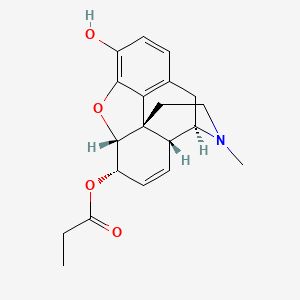
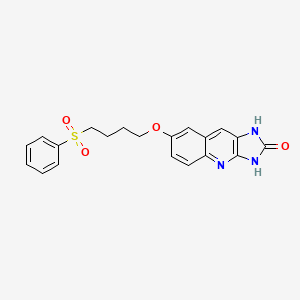
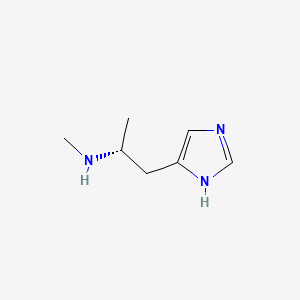
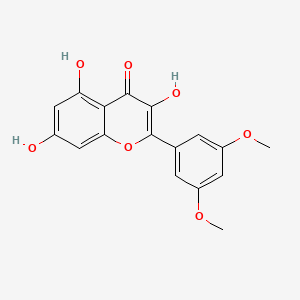
![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)
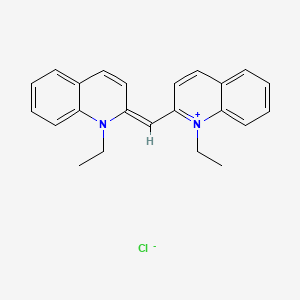
![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
